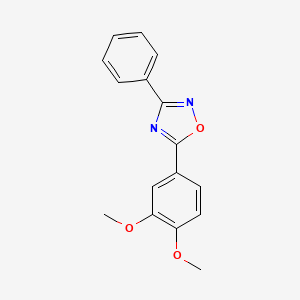

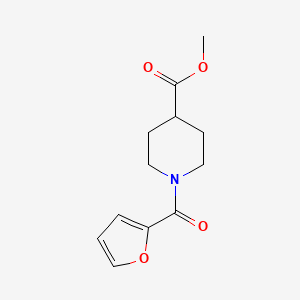

![molecular formula C13H21N2O2P B5589681 (1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related phosphinic acids involves methods such as the one-pot reaction yielding pyrrolidinylphosphinic acids and their piperidine and perhydroazepine homologues from corresponding pyrroline trimer and bis(trimethylsilyl) phosphonite with high efficiency (Xian-yun Jiao et al., 1994). Additionally, aminophosphinic acids in the pyridine series are synthesized through reactions involving N-(benzyl)-pyridylmethylimines and ethyl phenylphosphinate, showcasing the versatility of phosphinic acid derivatives in synthesis (B. Boduszek, 2003).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives of hydropyridine and their ability to form an extended network of hydrogen bonds (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Aminophosphinic acids in the pyridine series exhibit interesting chemical behavior, such as the cleavage of pyridine-2- and pyridine-4-methyl(amino)phosphinic acids in acidic solutions to form secondary amines and phosphonic or diphenylphosphinic acids. These reactions demonstrate the reactivity and potential utility of these compounds in synthetic chemistry (B. Boduszek et al., 2006).

科学的研究の応用

Synthesis and Chemical Properties

New Methods for Preparation : A novel method for the synthesis of 2-pyrrolidinylphosphinic acid and its homologues, including piperidine and perhydroazepine, has been developed. This method, which involves a one-pot reaction, yields these compounds with high efficiency, indicating its utility for synthesizing related phosphinic acid derivatives (Jiao et al., 1994).

Complexing Properties : Research on aminoalkylphosphinic acids, including derivatives of piperidine, has shown these compounds have notable complexing properties with various metal ions. This study provides insights into their potential applications in coordination chemistry and metal ion sensing (Lukeš et al., 1990).

Hydroaminomethylation Reactions : The hydroaminomethylation of 1-octene and piperidine using specific phosphine ligands demonstrates high activities and selectivities. This finding suggests the potential of using related phosphinic acid derivatives in catalysis and organic synthesis (Hamers et al., 2009).

Synthetic Applications : The convenient synthesis of new aminomethylphosphinic acids and their derivatives, including those with N-alkyl 4-hydroxypiperidines moieties, has been developed. This process offers a pathway to a range of water-soluble acids with potential applications in pharmaceuticals and agriculture (Prishchenko et al., 2019).

Biological and Medicinal Applications

- Anticonvulsant Activity : The synthesis and biological evaluation of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were performed, highlighting their activity at N-methyl-D-aspartic acid (NMDA) receptors and anticonvulsant properties. These results underline the therapeutic potential of phosphinic acid derivatives in neuropharmacology (Hutchison et al., 1989).

Material Science and Catalysis

- Catalytic Applications : The use of specific amino-functionalized ligands in hydroaminomethylation reactions suggests that compounds similar to "(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid" could serve as effective ligands in catalytic processes, potentially improving reaction efficiencies and selectivities in organic synthesis (Hamers et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAYTBAFXQVMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

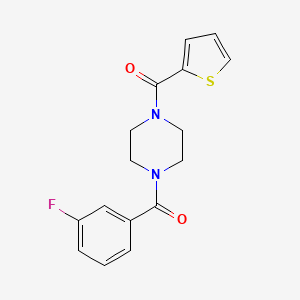

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)

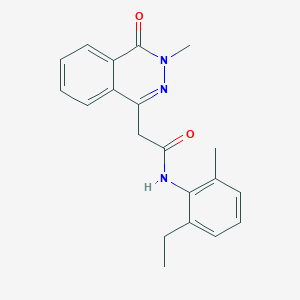

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)